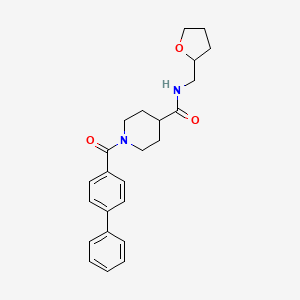![molecular formula C13H18N2O2S B4064629 2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4064629.png)
2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-(Pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of JAK enzymes, involved in the regulation of the immune system.
Scientific Research Applications
Anticancer Agents
Thiophene derivatives have been recognized for their potential in cancer treatment. The compound could be used in the synthesis of anticancer agents due to its structural similarity to other thiophene compounds that have shown efficacy in this area . Its ability to interact with various biological targets could make it a valuable addition to the combinatorial libraries used in drug discovery for cancer therapeutics.
Anti-Atherosclerotic Agents
The structural framework of thiophene derivatives has been utilized in developing anti-atherosclerotic agents . Given the biological activity of similar compounds, “2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” could be explored for its efficacy in preventing or treating atherosclerosis, a major cardiovascular disease.
Metal Complexing Agents
Thiophene derivatives can act as metal complexing agents. This application is significant in the development of new materials and catalysts. The subject compound could be investigated for its ability to form complexes with metals, which could have various industrial and pharmaceutical applications .
Development of Insecticides
The compound’s structure suggests potential use in the development of insecticides. Its thiophene core, which is a common feature in many biologically active compounds, could be effective in pest control strategies, contributing to the agricultural sector .
Organic Semiconductors
Thiophene-based molecules play a prominent role in the advancement of organic semiconductors . The compound could be a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in the development of flexible electronic devices.
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties, making them useful in the fight against infectious diseases . The compound could be synthesized and tested for its effectiveness against various bacterial and fungal pathogens, potentially leading to new antimicrobial drugs.
Mechanism of Action
Target of Action
The primary target of 2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a key component of cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Result of Action
The primary result of the compound’s action is the inhibition of growth in human cancer cell lines . By disrupting ATP production, the compound induces a state of energy stress in the cancer cells, which can lead to cell death and a reduction in tumor growth .
properties
IUPAC Name |
2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-2-3-7-10(16)15-13-11(12(14)17)8-5-4-6-9(8)18-13/h2-7H2,1H3,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMYAGRKKGWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-quinolinyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4064548.png)
![methyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064569.png)
![1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4064572.png)


![N-(diphenylmethyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064599.png)
![1,1',3,3'-tetraoxo-N-[4-(trifluoromethoxy)phenyl]-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B4064603.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4064605.png)
![N-{3-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064606.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4064612.png)
![tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(4-methoxyphenyl)methanone]](/img/structure/B4064620.png)
![2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B4064621.png)
![3-{[benzyl(methyl)amino]methyl}-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B4064634.png)
![{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid](/img/structure/B4064640.png)